molecular formula C15H20ClNO5S B245627 Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B245627
M. Wt: 361.8 g/mol
InChI Key: KCBFRECTMXRXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, also known as CMPI, is a chemical compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves the inhibition of specific enzymes and signaling pathways that are involved in various disease processes. For example, Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and tumor growth. By inhibiting COX-2, Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and protecting neurons from damage. Studies have also shown that Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate can modulate the immune system and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is not yet widely available, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, including exploring its potential therapeutic applications in different diseases, optimizing its synthesis method to improve yield and purity, and investigating its mechanism of action in more detail. Additionally, further studies are needed to assess the safety and toxicity of Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate before it can be used in clinical trials.
In conclusion, Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a promising compound that has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and assess its safety and toxicity.

Synthesis Methods

The synthesis of Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate in its pure form.

Scientific Research Applications

Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate exhibits anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for drug development.

properties

Molecular Formula

C15H20ClNO5S

Molecular Weight

361.8 g/mol

IUPAC Name

ethyl 1-(4-chloro-3-methoxyphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C15H20ClNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)12-4-5-13(16)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

KCBFRECTMXRXIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.